N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine
Description
N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine is a pyridine derivative featuring a propargyl-substituted amine group at the 3-position of the pyridine ring. Key structural motifs include:
- Pyridin-3-amine core: A common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromaticity.
Properties
CAS No. |
169194-82-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H12N2/c1-4-10(2,3)12-9-6-5-7-11-8-9/h1,5-8,12H,2-3H3 |
InChI Key |
SCWNVENXUPQBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in toluene or ethyl acetate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(p-Tolyl)pyridin-3-amine (4m)
- Structure : Aryl-substituted pyridin-3-amine with a para-methylphenyl group.
- Synthesis : Synthesized via Buchwald–Hartwig amination of 4-iodotoluene and pyridin-3-amine in 83% yield .
- Relevance : Demonstrates the feasibility of coupling pyridin-3-amine with aryl halides under palladium catalysis.
Imidazo[1,2-a]pyridin-3-amines (e.g., Compound 5n)
- Structure : Fused imidazo-pyridine core with a 4-(methylsulfonyl)phenyl group and p-tolylamine substituent.
- Synthesis : Cyclocondensation followed by sulfonation; yields >50% .
- Relevance : Highlights the impact of electron-withdrawing groups (e.g., methylsulfonyl) on COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 508.6) .
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine (5)
- Structure : Propargyl ether-linked benzyl group attached to pyridin-3-amine.
- Synthesis: Schiff base formation between 4-phenoxypyridin-3-amine and 2-(prop-2-yn-1-yloxy)benzaldehyde, followed by NaBH₄ reduction (yield: 59%) .
- Relevance : Propargyl groups enable click chemistry modifications, similar to the alkyne in the target compound.
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., methylsulfonyl in 5n) enhance COX-2 selectivity .
- Bulky alkyne groups (e.g., 2-methylbut-3-yn-2-yl) may improve metabolic stability or binding affinity in enzyme pockets.
Synthetic Challenges :
- Propargyl-containing compounds (e.g., 5) require careful handling due to alkyne reactivity but offer modular functionalization .
- Aryl halide coupling (e.g., Buchwald–Hartwig) provides high yields for aryl-substituted analogs .
Pharmacological Potential
- Antimicrobial Activity : Imidazo[1,2-a]pyridin-3-amines (e.g., 8a–8c) exhibit antibacterial properties, suggesting that the pyridin-3-amine scaffold is a viable antimicrobial pharmacophore .
- Antiparasitic Applications : Pyridin-3-amine derivatives like UDD show efficacy against T. cruzi by targeting CYP51, a key enzyme in ergosterol biosynthesis .
- Anti-inflammatory Potential: COX-2-selective inhibitors (e.g., 5n) demonstrate the scaffold’s versatility in modulating inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
